Bis(2-ethylhexyl) adipate
Overview
Description
Bis(2-ethylhexyl) adipate is an organic compound with the chemical formula C22H42O4. It is a diester derived from the reaction between 2-ethylhexanol and adipic acid. This compound is a colorless, oily liquid commonly used as a plasticizer to enhance the flexibility and durability of various polymers .
Mechanism of Action
Target of Action
Bis(2-ethylhexyl) adipate, also known as DEHA, is primarily targeted at polymers . It is used as a plasticizer in the plastic industry to impart flexibility to rigid polymers . It is also an indirect food additive formed due to contact of adhesives with polymers .
Mode of Action
As a plasticizer, DEHA works by increasing the plasticity or fluidity of a material . It achieves this by embedding itself between the chains of polymers, increasing the distance between them. This increased spacing allows the chains to slide past each other more easily, which increases the material’s flexibility.
Biochemical Pathways
As an ester, deha can react with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products .
Pharmacokinetics
It is known that deha is insoluble in water , which may affect its absorption and distribution in biological systems.
Result of Action
The primary result of DEHA’s action is the increased flexibility of polymers . This makes the material more adaptable to various shapes and applications, enhancing its utility in industries such as packaging, consumer goods, and automotive parts.
Action Environment
The action of DEHA can be influenced by environmental factors. For instance, DEHA slowly hydrolyzes in the presence of water . Therefore, the presence of moisture can affect the stability and efficacy of DEHA. Additionally, DEHA can generate electrostatic charges, which may influence its behavior in certain environments .
Biochemical Analysis
Biochemical Properties
Bis(2-ethylhexyl) adipate is an ester . Esters react with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products . Heat is also generated by the interaction of esters with caustic solutions .
Cellular Effects
A study on zebrafish larvae showed that exposure to this compound caused stress-induced transcriptional changes and DNA damage .
Molecular Mechanism
The molecular mechanism of this compound is not well studied. It is known that it can cause DNA strand breaks in zebrafish larvae .
Dosage Effects in Animal Models
The dosage effects of this compound in animal models are not well studied. A study on zebrafish larvae showed that exposure to this compound caused DNA damage .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-ethylhexyl) adipate typically involves the esterification of adipic acid with 2-ethylhexanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to remove water formed during the reaction. The process involves several steps, including esterification, washing, dealcoholization, refining, and filtration .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process. it is optimized for large-scale production by using continuous reactors and efficient separation techniques to enhance yield and purity. The use of refining agents ensures that the final product meets the required technical specifications without the need for high vacuum refining .
Chemical Reactions Analysis
Types of Reactions: Bis(2-ethylhexyl) adipate, being an ester, primarily undergoes hydrolysis and transesterification reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form adipic acid and 2-ethylhexanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, typically catalyzed by an acid or base.
Oxidation: Strong oxidizing agents can oxidize this compound, leading to the formation of various oxidation products.
Major Products:
Hydrolysis Products: Adipic acid and 2-ethylhexanol.
Transesterification Products: New esters formed by the exchange of the ester group.
Oxidation Products: Various oxidized derivatives depending on the oxidizing agent used.
Scientific Research Applications
Bis(2-ethylhexyl) adipate has a wide range of applications in scientific research and industry:
Comparison with Similar Compounds
Bis(2-ethylhexyl) phthalate (DEHP): Another widely used plasticizer with similar applications but with concerns over its toxicity and environmental impact.
Diisononyl phthalate (DINP): A phthalate plasticizer used as an alternative to DEHP with lower toxicity.
Di(2-ethylhexyl) terephthalate (DOTP): A non-phthalate plasticizer used as a safer alternative to DEHP.
Uniqueness: Bis(2-ethylhexyl) adipate is unique due to its lower viscosity and better low-temperature performance compared to phthalate plasticizers. It is also less toxic and has a lower environmental impact, making it a preferred choice in applications where safety and performance are critical .
Properties
IUPAC Name |
bis(2-ethylhexyl) hexanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O4/c1-5-9-13-19(7-3)17-25-21(23)15-11-12-16-22(24)26-18-20(8-4)14-10-6-2/h19-20H,5-18H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOKZLXYCUGLFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)CCCCC(=O)OCC(CC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O4 | |
Record name | BIS(2-ETHYLHEXYL) ADIPATE | |
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DSSTOX Substance ID |
DTXSID0020606 | |
Record name | Bis(2-ethylhexyl)hexanedioate | |
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Molecular Weight |
370.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Bis(2-ethylhexyl) adipate is a colorless to straw-colored liquid with a mild odor. Floats on water. (USCG, 1999), Liquid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Light-colored, oily liquid; [Hawley], Liquid | |
Record name | BIS(2-ETHYLHEXYL) ADIPATE | |
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Record name | Hexanedioic acid, 1,6-bis(2-ethylhexyl) ester | |
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Record name | Diethylhexyl adipate | |
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Boiling Point |
783 °F at 760 mmHg (NTP, 1992), 214 °C @ 5 mm Hg, 416.00 to 418.00 °C. @ 760.00 mm Hg | |
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Record name | BIS(2-ETHYLHEXYL) ADIPATE | |
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Flash Point |
385 °F (NTP, 1992), 196 °C, 402 °F (206 °C) (OPEN CUP) | |
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Solubility |
less than 0.1 mg/mL at 72 °F (NTP, 1992), SOL IN MOST ORG SOLVENTS; INSOL OR VERY SLIGHTLY SOL IN GLYCERINE & GLYCOLS, Soluble in ethanol, ethyl ether, acetone, and acetic acid, In water, 0.78 mg/l @ 22 °C, 0.00078 mg/mL at 22 °C | |
Record name | BIS(2-ETHYLHEXYL) ADIPATE | |
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Record name | BIS(2-ETHYLHEXYL) ADIPATE | |
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Density |
0.923 (USCG, 1999) - Less dense than water; will float, 0.922 @ 25 °C/4 °C | |
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Vapor Density |
12.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 12.8 (Air= 1) | |
Record name | BIS(2-ETHYLHEXYL) ADIPATE | |
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Vapor Pressure |
less than 0.01 mmHg at 68 °F ; 2.6 mmHg at 392 °F (NTP, 1992), 0.00000085 [mmHg], 8.5X10-7 mm Hg at 20 °C | |
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Impurities |
0.01-0.02 maximal acidity (as adipic acid), 0.05-0.1% maximal moisture | |
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Color/Form |
COLORLESS OR VERY PALE AMBER LIQ, Light colored, oily liquid. | |
CAS No. |
103-23-1, 70147-21-6 | |
Record name | BIS(2-ETHYLHEXYL) ADIPATE | |
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Record name | Bis(2-ethylhexyl) adipate | |
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Record name | Bis(2-ethylhexyl)hexanedioate | |
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Record name | Hexanedioic acid, 1,6-bis(2-ethylhexyl) ester | |
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Record name | BIS(2-ETHYLHEXYL) ADIPATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/343 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Diethylhexyl adipate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040270 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-90 °F (NTP, 1992), -67.8 °C | |
Record name | BIS(2-ETHYLHEXYL) ADIPATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8580 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | BIS(2-ETHYLHEXYL) ADIPATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/343 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Diethylhexyl adipate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040270 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.